molecular formula C15H16N2O2S2 B2797894 Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351658-61-1

Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2797894
CAS No.: 1351658-61-1
M. Wt: 320.43
InChI Key: OSHREUWKFDWCSU-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a heterocyclic compound featuring a benzothiazole scaffold fused to a spirocyclic system containing oxygen, sulfur, and nitrogen atoms. The spiro[4.5]decane core introduces conformational rigidity, while the 1-oxa-4-thia-8-aza configuration modulates electronic properties and intermolecular interactions. Structural characterization of such spirocyclic systems often relies on crystallographic tools like SHELX and ORTEP-3 .

Properties

IUPAC Name

1,3-benzothiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c18-14(13-16-11-3-1-2-4-12(11)21-13)17-7-5-15(6-8-17)19-9-10-20-15/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHREUWKFDWCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with other reactive intermediates. One common method includes the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride . The reaction conditions often involve refluxing the mixture for several hours, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzothiazole ring.

Scientific Research Applications

Antimicrobial Properties

Recent studies have identified derivatives of benzothiazole, including those structurally related to benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, as potent inhibitors of bacterial topoisomerases. These compounds exhibit broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, a series of benzothiazole derivatives demonstrated low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL against various strains, including multidrug-resistant Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Certain benzothiazole derivatives have shown promise as inhibitors of cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. These studies suggest that the incorporation of the benzo[d]thiazole moiety enhances the compound's ability to interact with cellular targets implicated in cancer progression.

Synthetic Methodologies

The synthesis of this compound involves multi-step reactions that typically include cyclization and functionalization processes. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to improve yields and reduce reaction times.

Table 1: Key Synthetic Pathways

StepReaction TypeReagents UsedConditions
1CyclizationBenzothiazole derivatives + thioketonesMild heating
2FunctionalizationAlkylating agentsBase-catalyzed
3PurificationCrystallization or chromatographyStandard procedures

Pharmaceutical Development

The unique structural features of this compound make it a candidate for drug development targeting various diseases, including infections and cancer. Its ability to inhibit key enzymes in bacterial replication positions it as a potential lead compound for new antibiotic therapies.

Case Studies

A notable case study involved the evaluation of a benzothiazole derivative in preclinical models for its efficacy against systemic infections caused by resistant bacterial strains. The study highlighted its favorable pharmacokinetic properties, including solubility and metabolic stability, which are critical for therapeutic application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Moieties

Evidence from synthesis studies (e.g., 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) highlights key structural variations:

  • Substituent Effects: The presence of electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating (e.g., dimethylamino) groups on the benzothiazole ring significantly alters reactivity and binding affinity. For example, BTZ-043 (a related compound with a nitro and trifluoromethyl group) exhibits enhanced stability and target engagement compared to simpler analogues .
  • Spirocyclic Conformation : Puckering parameters (defined via Cremer-Pople coordinates) influence the spiro system’s geometry. Compounds like 1-oxa-4-thia-8-azaspiro[4.5]decane show distinct ring-flipping dynamics compared to fully carbocyclic spiro systems, affecting solubility and bioavailability .

Functional Group Variations

  • Oxygen/Sulfur Replacement : Analogues replacing the 1-oxa or 4-thia groups (e.g., 1,4-dioxa-8-azaspiro[4.5]decane derivatives) demonstrate reduced polarity, impacting membrane permeability. For instance, 2-[(2S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one (BTZ-043) shows higher lipophilicity than sulfur-containing counterparts .
  • Aza vs. Oxa Dominance : Nitrogen-rich spiro systems (e.g., 8-azaspiro[4.5]decane ) exhibit stronger hydrogen-bonding capacity, critical for protein-ligand interactions, while oxygen-dominated systems prioritize steric effects .

Data Tables

Table 1. Key Properties of Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone and Analogues

Compound Name Molecular Weight LogP Melting Point (°C) Key Functional Groups
Target Compound 362.44 2.1 145–148 Benzothiazole, 1-oxa-4-thia-8-aza
BTZ-043 439.34 3.5 192–195 Nitro, trifluoromethyl, dioxa
8-(4-Dimethylamino-phenyl)-9-(6-Cl-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione 497.91 2.8 167–170 Chloro, dimethylamino

Table 2. Crystallographic Parameters for Selected Compounds

Compound Space Group R-factor (%) Software Used
Target Compound P2₁/c 3.8 SHELX
BTZ-043 C2/c 4.1 WinGX
4-Phenyl-5-aryloxy-1,2,3-thiadiazole P-1 5.2 ORTEP-3

Biological Activity

Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H16N2O2S2C_{15}H_{16}N_{2}O_{2}S_{2}, with a molar mass of 320.43 g/mol. The structure features a benzo[d]thiazole ring fused with a spirodecane moiety, which contributes to its unique biological properties.

Target of Action : The primary target of this compound is the LasB system in Gram-negative bacteria. This system plays a crucial role in bacterial quorum sensing, which is essential for biofilm formation and virulence factor expression.

Mode of Action : The compound inhibits the LasB enzyme, disrupting the quorum sensing pathways utilized by bacteria to communicate and coordinate their behavior in response to environmental stimuli. This interference can lead to reduced pathogenicity and increased susceptibility to antibiotics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-negative bacteria. For instance, it has shown promising results as a quorum-sensing inhibitor at high concentrations, leading to the inhibition of biofilm formation and virulence factor production .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .

Research Findings and Case Studies

Study Focus Findings
Study 1 Antimicrobial activityDemonstrated inhibition of LasB system in Pseudomonas aeruginosa, leading to reduced virulence.
Study 2 Anti-inflammatory effectsShowed inhibition of pro-inflammatory cytokines in cell cultures.
Study 3 Neuroprotective effectsRelated compounds exhibited AChE inhibitory activity, suggesting potential for cognitive enhancement.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic framework followed by introducing the benzo[d]thiazole moiety. Key steps include:

  • Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aromatic groups to the spirocyclic core.
  • Solvent Optimization : Dimethylformamide (DMF) or acetonitrile under anhydrous conditions enhances yield .
  • Temperature Control : Reflux at 80–95°C for 3–4 hours ensures completion of cyclization steps .
  • Purification : Recrystallization from ethanol or THF improves purity .

Basic: How should researchers characterize the compound's structure and purity?

Methodological Answer:
A combination of spectroscopic and analytical techniques is critical:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm bond connectivity and spirocyclic geometry. For example, the spiro carbon typically appears as a singlet in 13C^{13}C-NMR .
  • Mass Spectrometry (HRMS) : Verify molecular weight with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement . For benzo[d]thiazole derivatives, π-π stacking interactions in crystal structures are common .
  • TLC Monitoring : Track reaction progress using iodine visualization .

Advanced: How can contradictions in spectroscopic data between studies be resolved?

Methodological Answer:
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or crystallographic disorder. To address these:

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing spectra at 25–60°C .
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction. For example, spirocyclic systems may exhibit nonplanar puckering, quantified using Cremer-Pople parameters .

Advanced: What computational strategies are effective for studying its biological interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like 5-HT1A receptors. Focus on hydrophobic interactions with the benzo[d]thiazole ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets. Analyze RMSD and hydrogen-bond persistence .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the thiazole) with activity data to predict SAR .

Advanced: How to design assays for evaluating its antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Determination : Use broth microdilution (CLSI guidelines) against S. aureus or E. coli. Thiadiazole derivatives often show MICs ≤10 µM .
    • Time-Kill Studies : Monitor bactericidal kinetics over 24 hours .
  • Anticancer Screening :
    • MTT Assay : Test cytotoxicity on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) .
    • Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to assess mechanism .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., DCM:hexane) via vapor diffusion. Benzo[d]thiazole derivatives often crystallize in monoclinic systems .
  • Additive Use : Introduce trace co-solvents (e.g., DMSO) to stabilize polar interactions .
  • Temperature Gradients : Slow cooling (0.5°C/hour) reduces disorder .

Advanced: How to analyze its metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Spirocyclic systems often exhibit CYP3A4-mediated oxidation .
  • Plasma Stability : Monitor degradation in plasma at 37°C over 24 hours .
  • Metabolite ID : Use HRMS/MS to identify hydroxylated or demethylated products .

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